5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
“5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 156377-70-7 . It has a molecular weight of 215.22 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 207.2±50.0 °C and a predicted density of 1.79±0.1 g/cm3 . Its pKa is predicted to be 5.28±0.40 .
Scientific Research Applications
Antimicrobial Activity
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some compounds in this category exhibit significant inhibition against bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Purohit et al., 2011).
Synthesis and Computational Studies
Research has focused on improving synthesis methods for 5-amino-1,3,4-thiadiazole-2-thiol derivatives, including those related to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol. Ultrasound-assisted synthesis has shown increased efficiency, highlighting the compound's relevance in chemical studies and potential industrial applications (Erdogan, 2018).
Antioxidant Properties
Derivatives of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol have been explored for their antioxidant capabilities. Synthesized compounds have displayed notable antioxidant activity, suggesting their potential in medicinal chemistry and pharmaceutical applications, particularly in combating oxidative stress-related diseases (El Ashry et al., 2019).
Corrosion Inhibition
In the context of material science, 5-amino-1,3,4-thiadiazole-2-thiol compounds, closely related to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol, have been investigated for their corrosion inhibition properties on metals in acidic environments. These studies suggest potential applications in protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Ouici et al., 2017).
Fluorescent Probes
The ability of 5-amino-1,3,4-thiadiazole-2-thiol derivatives to act as fluorescent probes for the detection of heavy metal ions in water samples has been explored. This property could be beneficial in environmental monitoring, allowing for the sensitive detection of pollutants like mercury ions in aquatic systems (Mir et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-(2,2,2-trifluoroethylamino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXVNUIBDLAADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
156377-70-7 | |
Record name | 5-[(2,2,2-trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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